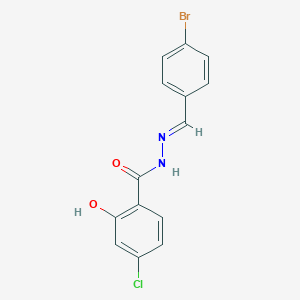![molecular formula C15H10F3N3O4 B3847726 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3847726.png)
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone
Übersicht
Beschreibung
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone, also known as BTFPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTFPH is a hydrazone derivative that is synthesized through a multi-step process, and its unique chemical properties make it a useful tool in studying biological systems.
Wirkmechanismus
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone acts as a fluorescent probe by binding to specific molecules in biological systems. The binding of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone to these molecules results in a change in fluorescence, which can be measured and used to study the interaction of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone with biological systems. The mechanism of action of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone is still being studied, but it is believed that the unique chemical properties of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone allow it to bind to specific molecules in biological systems.
Biochemical and Physiological Effects
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone has been shown to have minimal biochemical and physiological effects on biological systems. In vitro studies have shown that 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone is non-toxic and does not affect the viability of cells. Additionally, 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone has been shown to have minimal effects on enzyme activity and protein structure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone in scientific research has several advantages. First, 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone is a highly sensitive fluorescent probe that can be used to study the interaction of molecules in biological systems. Additionally, 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone is relatively easy to synthesize and can be used in a variety of experimental conditions.
However, there are also limitations to the use of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone in scientific research. One limitation is that 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone is not suitable for in vivo studies due to its limited bioavailability. Additionally, 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone may not be suitable for studying the interaction of certain molecules in biological systems, as its binding specificity is still being studied.
Zukünftige Richtungen
There are several future directions for the use of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone in scientific research. One direction is the development of new probes that are based on the structure of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone. Additionally, 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone could be used to study the interaction of metal ions with proteins and other biological molecules in more detail. Finally, the use of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone in drug discovery could be explored, as 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone has been shown to have potential applications in the development of new drugs.
Conclusion
In conclusion, 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone, or 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone, is a highly useful chemical compound that has found applications in scientific research. 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone is relatively easy to synthesize and has been used extensively as a fluorescent probe for studying biological systems. While there are limitations to the use of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone in scientific research, its potential applications in drug discovery and other areas make it an exciting area of study for future research.
Wissenschaftliche Forschungsanwendungen
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone has been used extensively in scientific research due to its ability to act as a fluorescent probe for biological systems. Specifically, 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone has been used to study the binding of metal ions to proteins, DNA, and RNA. Additionally, 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone has been used to study the structure and function of enzymes, as well as the interaction of proteins with membranes.
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O4/c16-15(17,18)10-2-3-11(12(6-10)21(22)23)20-19-7-9-1-4-13-14(5-9)25-8-24-13/h1-7,20H,8H2/b19-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWQHVZMPEJJN-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B3847743.png)
![N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3847745.png)